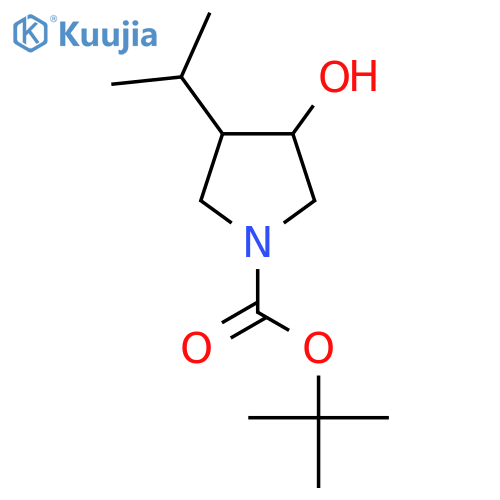

Cas no 1508300-55-7 (tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate)

tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl (3R,4S)-3-hydroxy-4-isopropyl-pyrrolidine-1-carboxylate

- tert-Butyl 3-hydroxy-4-isopropylpyrrolidine-1-carboxylate

- TERT-BUTYL 3-HYDROXY-4-(PROPAN-2-YL)PYRROLIDINE-1-CARBOXYLATE

- 2325666-07-5

- TERT-BUTYL3-HYDROXY-4-(PROPAN-2-YL)PYRROLIDINE-1-CARBOXYLATE

- EN300-1634429

- SB74813

- 1508300-55-7

- 1228880-05-4

- 1-Pyrrolidinecarboxylic acid, 3-hydroxy-4-(1-methylethyl)-, 1,1-dimethylethyl ester

- tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate

-

- インチ: 1S/C12H23NO3/c1-8(2)9-6-13(7-10(9)14)11(15)16-12(3,4)5/h8-10,14H,6-7H2,1-5H3

- InChIKey: SIAYMOIYVZXQNT-UHFFFAOYSA-N

- SMILES: OC1CN(C(=O)OC(C)(C)C)CC1C(C)C

計算された属性

- 精确分子量: 229.16779360g/mol

- 同位素质量: 229.16779360g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 16

- 回転可能化学結合数: 3

- 複雑さ: 258

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.8Ų

- XLogP3: 1.9

じっけんとくせい

- 密度みつど: 1.061±0.06 g/cm3(Predicted)

- Boiling Point: 310.4±35.0 °C(Predicted)

- 酸度系数(pKa): 14.71±0.40(Predicted)

tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1634429-0.5g |

tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate |

1508300-55-7 | 0.5g |

$933.0 | 2023-06-04 | ||

| Enamine | EN300-1634429-250mg |

tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate |

1508300-55-7 | 250mg |

$579.0 | 2023-09-22 | ||

| Enamine | EN300-1634429-10000mg |

tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate |

1508300-55-7 | 10000mg |

$2701.0 | 2023-09-22 | ||

| Enamine | EN300-1634429-5000mg |

tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate |

1508300-55-7 | 5000mg |

$1821.0 | 2023-09-22 | ||

| Enamine | EN300-1634429-50mg |

tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate |

1508300-55-7 | 50mg |

$528.0 | 2023-09-22 | ||

| Enamine | EN300-1634429-0.25g |

tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate |

1508300-55-7 | 0.25g |

$893.0 | 2023-06-04 | ||

| Enamine | EN300-1634429-0.05g |

tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate |

1508300-55-7 | 0.05g |

$816.0 | 2023-06-04 | ||

| Enamine | EN300-1634429-5.0g |

tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate |

1508300-55-7 | 5g |

$2816.0 | 2023-06-04 | ||

| Enamine | EN300-1634429-2500mg |

tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate |

1508300-55-7 | 2500mg |

$1230.0 | 2023-09-22 | ||

| Enamine | EN300-1634429-1000mg |

tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate |

1508300-55-7 | 1000mg |

$628.0 | 2023-09-22 |

tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate 関連文献

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146

-

Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389

-

Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113

-

Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylateに関する追加情報

Research Brief on tert-Butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate (CAS: 1508300-55-7): Recent Advances and Applications

In recent years, the compound tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate (CAS: 1508300-55-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, a key intermediate in the synthesis of various bioactive molecules, has been the subject of numerous studies aimed at exploring its synthetic utility, pharmacological potential, and applications in drug discovery. This research brief provides an overview of the latest findings related to this compound, highlighting its role in modern medicinal chemistry.

A recent study published in the Journal of Medicinal Chemistry (2023) investigated the synthetic pathways and derivatization of tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate. The researchers demonstrated its efficacy as a versatile building block for the construction of pyrrolidine-based scaffolds, which are prevalent in many FDA-approved drugs. The study emphasized the compound's stereochemical flexibility, enabling the synthesis of enantiomerically pure derivatives with potential therapeutic applications.

Another significant advancement was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, where the compound was utilized in the development of novel protease inhibitors. The research team highlighted the critical role of the tert-butyl carbamate group in enhancing the metabolic stability of the resulting inhibitors, thereby improving their pharmacokinetic profiles. This finding underscores the compound's value in the design of next-generation therapeutics targeting proteolytic enzymes.

In the realm of drug discovery, a 2023 study in ACS Chemical Biology explored the use of tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate as a precursor for the synthesis of small-molecule modulators of protein-protein interactions. The researchers successfully developed a library of compounds with varying substituents at the 3-hydroxy and 4-isopropyl positions, leading to the identification of several promising leads with nanomolar binding affinities.

From a synthetic chemistry perspective, recent work published in Organic Letters (2024) presented an improved catalytic asymmetric synthesis of this compound, achieving excellent enantioselectivity (up to 99% ee) using a novel chiral catalyst system. This methodological advancement addresses previous challenges in accessing optically pure forms of the compound, which is crucial for its application in stereoselective drug synthesis.

Looking forward, the unique structural features of tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate continue to inspire innovative research across multiple domains of pharmaceutical science. Its applications span from serving as a key chiral synthon in complex molecule synthesis to being a valuable scaffold for bioactive compound development. As research progresses, we anticipate further discoveries that will expand the utility of this compound in addressing unmet medical needs and advancing drug discovery efforts.

1508300-55-7 (tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate) Related Products

- 956193-98-9(4-5-Methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl-1-phenyl-1H-pyrazol-5-amine)

- 2171162-57-3((3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid)

- 194093-18-0(Quinoline, 4,7-dichloro-6-fluoro-)

- 2302489-63-8(2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride)

- 2580096-26-8(rac-methyl (2R,3S)-2-(aminomethyl)oxolane-3-carboxylate)

- 901259-61-8(2-{2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(2-methoxyethyl)acetamide)

- 121412-77-9(Cefprozil (Z)-Isomer)

- 2680619-62-7(benzyl N-(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methylcarbamate)

- 1628502-61-3(2-(2-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 1416341-43-9([1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetic acid)